Propyl propionate

描述

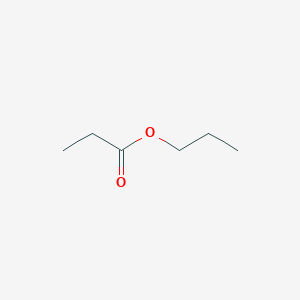

Propyl propionate, also known as propyl propanoate, is an organic compound with the molecular formula C₆H₁₂O₂. It is an ester formed from the reaction between propanol and propionic acid. This compound is a colorless liquid with a fruity odor, often described as having a chemically tinged pineapple or pear scent .

准备方法

Synthetic Routes and Reaction Conditions: Propyl propionate is typically synthesized through an esterification reaction between propionic acid and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester. The general reaction is as follows:

CH₃CH₂COOH+CH₃CH₂CH₂OH→CH₃CH₂COOCH₂CH₂CH₃+H₂O

Industrial Production Methods: In industrial settings, this compound can be produced using a Simulated Moving Bed Reactor (SMBR) packed with a heterogeneous catalyst like Amberlyst 46 resin. This method allows for the simultaneous reaction and separation of products, enhancing the yield and purity of this compound . The process involves the continuous removal of the ester from the reaction zone, shifting the equilibrium towards the product side.

化学反应分析

Esterification

The traditional method involves reacting propionic acid with 1-propanol in the presence of acid catalysts like concentrated H₂SO₄ or BF₃ :

Catalytic Distillation

A pilot-scale study using Amberlyst 46 (a sulfonated ion-exchange resin) demonstrated high efficiency in a continuous process :

-

Key parameters : Reflux ratio (1.5–3.0), column load (0.5–2.0 kg/hr), molar feed ratio (1:1 to 2:1 alcohol:acid).

-

Advantages : Simultaneous reaction and separation, reducing equilibrium limitations.

Tishchenko Reaction

An alternative method employs an amidinatoaluminum catalyst for the dimerization of propanal :

Transesterification

This compound serves as a versatile reagent in transesterification, replacing toluene in coatings and adhesives due to its low toxicity . For example:

-

Applications : Production of acrylic resins (e.g., Paraloid B72) .

-

Catalysts : Basic or enzymatic catalysts under mild conditions.

Hydrolysis

This compound undergoes hydrolysis in acidic or alkaline media to regenerate propionic acid and 1-propanol:

-

Acid-Catalyzed : Slow at ambient conditions, accelerated by heat .

-

Base-Catalyzed : Faster, typically using NaOH or KOH.

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

-

Propylene and CO₂ via decarboxylation.

Simulated Moving Bed Reactor (SMBR)

A heterogeneous model for continuous production achieved 98% purity by integrating reaction and separation :

-

Catalyst : Ion-exchange resin.

-

Conditions : 70°C, optimized flow rates (feed: 0.8 mL/min, eluent: 1.2 mL/min).

Solvent in Polymer Science

-

Dissolves Paraloid B67/B72 , Mowilith 30/50 , and acrylic resins .

-

Ineffective for cellulose derivatives (e.g., Klucel G) due to low hydrogen-bonding capacity .

Reaction Kinetics and Thermodynamics

科学研究应用

Solvent Properties

Cleaning and Adhesive Applications:

Propyl propionate has been identified as an effective alternative to traditional non-polar solvents like xylene and white spirit in conservation practices. Its unique combination of polar and non-polar characteristics allows it to clean sensitive surfaces without leaving residues or stains.

- Case Study: Surface Cleaning

- Adhesive Carrier:

Flavoring Agent

This compound is utilized as a flavoring agent in the food industry due to its pleasant aroma. It is recognized for its fruity notes, making it suitable for use in various food products.

- Regulatory Status:

Analytical Chemistry

Biomarker in Decomposition Studies:

Recent studies have highlighted this compound's role as a volatile organic compound (VOC) in forensic science, particularly in the analysis of decomposing organic matter.

- Case Study: Decomposition Analysis

Production and Synthesis

Heterogeneous Catalysis:

Research has focused on optimizing the production of n-propyl propionate through heterogeneous catalytic processes.

- Research Findings:

Data Table: Applications Summary

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Solvent | Cleaning sensitive surfaces | Effective without residues; faster evaporation rate |

| Adhesive carrier | Dissolves acrylic resins; ineffective with cellulose | |

| Flavoring Agent | Food products | GRAS status by FDA; fruity aroma |

| Analytical Chemistry | Decomposition studies | Identified VOC in human remains; aids forensic analysis |

| Production | Heterogeneous catalysis | Optimized production model using simulated reactors |

作用机制

The mechanism of action of propyl propionate primarily involves its role as a solvent and reagent in chemical reactions. It facilitates the dissolution of reactants and the formation of products by providing a medium for the reactions to occur. In biological systems, it acts as a metabolite and can be involved in various metabolic pathways .

相似化合物的比较

Ethyl propionate: An ester formed from ethanol and propionic acid.

Methyl propionate: An ester formed from methanol and propionic acid.

Butyl propionate: An ester formed from butanol and propionic acid.

Comparison:

This compound stands out due to its unique combination of physical properties and applications, making it a valuable compound in various fields.

生物活性

Propyl propionate, an ester derived from propionic acid and propanol, is a compound with a molecular formula of and a CAS number of 106-36-5. It is primarily recognized for its applications in food flavoring, solvents, and as a potential biomarker for dietary intake due to its occurrence in various fruits. This article explores the biological activity of this compound, focusing on its health implications, potential therapeutic uses, and environmental interactions.

This compound belongs to the class of organic compounds known as carboxylic acid esters. Its structure comprises a polar carbonyl group linked to a less polar alkyl chain, which influences its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 116.1583 g/mol |

| Boiling Point | 130 °C |

| Solubility | Soluble in organic solvents |

| Vapor Pressure | 1.733 hPa at 20°C |

Health Implications

Research indicates that this compound may be associated with several gastrointestinal diseases. Notable findings include:

- Ulcerative Colitis and Crohn's Disease : Studies suggest a correlation between the consumption of foods containing this compound and the exacerbation of symptoms related to these inflammatory bowel diseases .

- Nonalcoholic Fatty Liver Disease : this compound has been implicated in metabolic pathways that may influence liver health and fat accumulation .

- Celiac Disease : The compound has been linked to this inborn metabolic disorder, indicating potential adverse effects on individuals with gluten sensitivity .

Therapeutic Potential

Despite its associations with certain diseases, this compound is being explored for its potential therapeutic applications:

- Solvent Properties : this compound has been evaluated as a less hazardous solvent in conservation practices. Its effectiveness as a cleaning agent for delicate materials like East Asian lacquer surfaces demonstrates its utility in preserving cultural artifacts without damaging them .

- Adhesive Applications : It has shown promise as a solvent for adhesives used in structural repairs of wooden artifacts, improving curing times compared to traditional solvents like xylene .

Case Study 1: Solvent Effectiveness

In a practical evaluation at the British Museum, this compound was tested against traditional solvents for cleaning lacquer surfaces. The results indicated that it evaporated faster than xylene while producing less friction during cleaning, making it suitable for light cleaning tasks without damaging sensitive surfaces .

Case Study 2: Gastrointestinal Health

A literature review highlighted the potential health risks associated with dietary intake of this compound, particularly among individuals with pre-existing gastrointestinal conditions. The review synthesized data from multiple studies linking the compound to inflammatory responses in the gut .

Environmental Interactions

This compound's behavior in environmental contexts is also noteworthy:

- Biodegradability : As a biodegradable compound, it poses less risk of long-term environmental contamination compared to more persistent solvents.

- Microbial Interactions : Studies involving mixed microbial cultures have shown that compounds like this compound can influence fermentation processes, particularly in anaerobic conditions where lactic acid bacteria dominate .

属性

IUPAC Name |

propyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSINKKTEDDPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042337 | |

| Record name | Propyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity (apple, banana, pineapple) odour | |

| Record name | Propanoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122.00 to 124.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.3 mg/mL at 25 °C, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 200 ml water, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.873-0.879 | |

| Record name | Propyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-36-5 | |

| Record name | Propyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G09TRV00GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-75.9 °C | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Propyl propionate is primarily synthesized via the esterification reaction of propionic acid with 1-propanol. This reaction can be catalyzed by various agents, including:

- Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 [], Amberlyst 46 [, , , ], SO4(2-)/Fe2O3 [], and TiSiW12O40/TiO2 [] have been successfully employed for this compound production. These catalysts offer advantages like ease of separation and reusability.

- Homogeneous Catalysts: Homogeneous catalysts, such as ammonium ferric sulfate [, ], zinc triflate [, ], and titanium sulfate (Ti(SO4)2·4H2O) [], have also been reported for this compound synthesis.

- Other Methods: Research has explored innovative approaches like microwave-assisted synthesis using zinc triflate [, ], which demonstrated enhanced reaction rates.

A: Yes, reactive distillation (RD) has emerged as a promising technique for process intensification in this compound synthesis [, , , , , ]. This method combines reaction and separation in a single unit, potentially leading to higher yields, reduced energy consumption, and lower capital costs.

ANone: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.

ANone: While specific spectroscopic data is not extensively provided in the research excerpts, this compound, being an ester, exhibits characteristic peaks in infrared (IR) spectroscopy corresponding to the carbonyl (C=O) and C-O stretches. Further characterization may involve nuclear magnetic resonance (NMR) spectroscopy to determine the structural arrangement of protons and carbons.

ANone: this compound finds widespread use as a solvent in various industrial applications, including:

- Flavor and Fragrance Industry: this compound contributes to fruity aromas and is used in food flavorings and perfumes. [, , ]

A: Research suggests that this compound, along with butyl acetate, acts as a chemical attractant for the sap beetle, Glischrochilus quadrisignatus [, , ]. This finding has implications for pest management strategies targeting this insect. Additionally, this compound stimulates the germination of teliospores in the bean rust fungus, Uromyces appendiculatus [].

A: While specific interaction mechanisms are not detailed in the provided research, studies on rat L6 skeletal muscle cells revealed that these cells consume this compound along with other aldehydes and esters []. This highlights the potential for metabolic transformation of this compound in biological systems.

A: this compound, being highly volatile [], readily evaporates into the atmosphere. While specific degradation pathways are not discussed in the provided research, atmospheric this compound likely undergoes photochemical degradation reactions with hydroxyl radicals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。